7-(3-Oxocyclohexyl)heptanenitrile
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Description
7-(3-Oxocyclohexyl)heptanenitrile is a chemical compound with the CAS Number: 898784-99-1 . It has a molecular weight of 207.32 and its molecular formula is C13H21NO .
Molecular Structure Analysis
The InChI code for 7-(3-Oxocyclohexyl)heptanenitrile is 1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of 7-(3-Oxocyclohexyl)heptanenitrile is 355.5°C at 760 mmHg . The refractive index is 1.468 .Scientific Research Applications
Construction of Bicyclic Systems
- A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, which were transformed into the 7-oxabicyclo[2.2.1]heptane derivative in high yield through a reaction involving lithium alkoxide and iodohydrin (Iwakura, Tokura, & Tanino, 2017).
Synthesis of Heterocyclic Compounds
- Research demonstrates the synthesis of 2-Amino-benzophenones and 7-Oxo-hepta-2,4-diennitriles through the reaction of 2,4,6-Triarylpyrylium salts with 4-Nitrobenzyl cyanide (Zimmermann & Jones, 1993).
Catalytic Reactions
- A study on the hydrocyanation of hexene-1 using Ni(0) phosphite complexes as catalysts revealed insights into the formation of heptanenitrile and 2-methylhexanenitrile, showcasing how Lewis acid enhances reaction rates and affects product ratios (Taylor & Swift, 1972).
Amination Studies
- Ammonolysis of 7-chloroheptanenitrile with liquid ammonia was studied, revealing conditions for the preparation of primary, secondary, and tertiary amines, an essential aspect of organic synthesis (Vasil'eva & Freĭdlina, 1964).
Dioxygen Activation in Oxidation Reactions
- The [(N4Py)FeII]2+ complex has been shown to activate dioxygen for the oxidation of cyclohexene and limonene, demonstrating the use of dioxygen as an oxidant in fine chemicals production (Rydel-Ciszek et al., 2023).
Electrochemical Grafting
- Research on the electrochemically assisted grafting process of glassy carbon using a bithiophene derivative explored the reactivity of these systems in electroreduction processes, indicating potential applications in materials science (Tassinari et al., 2013).
properties
IUPAC Name |
7-(3-oxocyclohexyl)heptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNVKYEGQPMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642358 |
Source
|
Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Oxocyclohexyl)heptanenitrile | |
CAS RN |
898784-99-1 |
Source
|
Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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